8-Hydroxy-3-hydroxymethylcholanthrene
Description
8-Hydroxy-3-hydroxymethylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative formed as a metabolite during the oxidative metabolism of 3-hydroxymethylcholanthrene (3-OHMC) by rat liver microsomes . Structurally, it features a hydroxyl group (-OH) at the 8-position and a hydroxymethyl group (-CH2OH) at the 3-position of the cholanthrene backbone.
Properties
Molecular Formula |
C21H16O2 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,2-dihydrobenzo[j]aceanthrylen-8-ol |
InChI |
InChI=1S/C21H16O2/c22-11-14-2-1-13-9-20-17(18-8-7-16(14)21(13)18)6-4-12-3-5-15(23)10-19(12)20/h1-6,9-10,22-23H,7-8,11H2 |
InChI Key |
WIGNUMISVKPYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=C(C=CC3=CC4=C2C=CC5=C4C=C(C=C5)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3-hydroxymethylcholanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-3-hydroxymethylcholanthrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings in the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
8-Hydroxy-3-hydroxymethylcholanthrene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-3-hydroxymethylcholanthrene involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the molecule can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydroxylated Metabolites of 3-OHMC
3-OHMC undergoes extensive hepatic metabolism, producing multiple hydroxylated derivatives. Key compounds for comparison include:
1-Hydroxy-3-hydroxymethylcholanthrene
- Structure : Hydroxyl group at position 1, hydroxymethyl at position 3.
- Metabolism : Enriched in the 1S-enantiomer (enantiomer excess: 14–50%) during stereoselective formation .
- Significance : Demonstrates moderate stereoselectivity compared to other hydroxylated metabolites.
2-Hydroxy-3-hydroxymethylcholanthrene
- Structure : Hydroxyl group at position 2, hydroxymethyl at position 3.
- Metabolism : Strongly enriched in the 2S-enantiomer (enantiomer excess: 30–92%) .
- Significance : Higher stereochemical preference than 1-hydroxy derivatives, suggesting enzyme-binding specificity.
8-Hydroxy-3-hydroxymethylcholanthrene
- Structure : Hydroxyl group at position 8, hydroxymethyl at position 3.
- Significance : Unique positioning of the hydroxyl group may influence solubility or downstream reactivity.
Ketone Derivatives
Oxidation of 3-OHMC also yields ketone-containing metabolites:
3-Hydroxymethylcholanthrene-1-one
- Structure : Ketone at position 1, hydroxymethyl at position 3.
- Metabolism : Likely formed via further oxidation of 1-hydroxy-3-hydroxymethylcholanthrene.
3-Hydroxymethylcholanthrene-2-one
- Structure : Ketone at position 2, hydroxymethyl at position 3.
- Metabolism : May arise from oxidation of 2-hydroxy-3-hydroxymethylcholanthrene.
Dihydrodiol Metabolites
Dihydrodiols are dihydroxylated derivatives formed via epoxidation and hydrolysis:
Key Contrast: Unlike this compound, dihydrodiols contain two hydroxyl groups across conjugated double bonds, which are critical for DNA-binding and carcinogenicity in PAHs.
Structural and Metabolic Differences
The table below summarizes key distinctions among 3-OHMC metabolites:
| Compound | Functional Groups | Position(s) | Enantiomer Excess | Metabolic Pathway |
|---|---|---|---|---|
| This compound | -OH, -CH2OH | 8, 3 | Not reported | Direct hydroxylation |
| 1-Hydroxy-3-hydroxymethylcholanthrene | -OH, -CH2OH | 1, 3 | 14–50% (1S) | Stereoselective oxidation |
| 2-Hydroxy-3-hydroxymethylcholanthrene | -OH, -CH2OH | 2, 3 | 30–92% (2S) | Stereoselective oxidation |
| 3-Hydroxymethylcholanthrene-1-one | -C=O, -CH2OH | 1, 3 | N/A | Secondary oxidation |
| trans-7,8-dihydrodiol | -OH, -OH (trans) | 7, 8 | Enriched (7R,8R) | Epoxidation + hydrolysis |
Research Implications
- Stereoselectivity : The enantiomeric excess observed in metabolites like 1-hydroxy- and 2-hydroxy-3-hydroxymethylcholanthrene highlights the role of cytochrome P450 isoforms in substrate recognition .
- Toxicity Potential: Dihydrodiols and hydroxylated derivatives are often precursors to DNA-reactive diol epoxides, but this compound’s lack of stereochemical data warrants further study.
- Comparative Metabolism : Positional differences in hydroxylation (e.g., 8 vs. 1 or 2) may influence solubility, excretion, or bioactivation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
